5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one: is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes acetyl, chlorophenyl, and methoxyphenyl groups, contributing to its distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic conditions.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong acids or Lewis acids as catalysts.
Acetylation: The final step involves the acetylation of the benzodiazepine core. This is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. Its interactions with various biomolecules provide insights into its potential therapeutic applications.
Medicine
Medically, this compound is investigated for its potential use in treating neurological disorders. Its benzodiazepine core suggests it may have anxiolytic, sedative, and anticonvulsant properties.
Industry
In the industrial sector, the compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one apart is its unique combination of substituents, which may confer distinct pharmacological properties. The presence of both chlorophenyl and methoxyphenyl groups, along with the acetyl group, may influence its binding affinity and efficacy at the GABA receptor, potentially leading to different therapeutic effects compared to other benzodiazepines.
Properties
Molecular Formula |
C28H25ClN2O3 |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25ClN2O3/c1-17(32)31-25-6-4-3-5-23(25)30-24-15-20(18-9-13-22(34-2)14-10-18)16-26(33)27(24)28(31)19-7-11-21(29)12-8-19/h3-14,20,28,30H,15-16H2,1-2H3 |
InChI Key |
FATVKBRQPXGICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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